ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
CAS No.: 1078103-66-8
Cat. No.: VC8045747
Molecular Formula: C10H12ClN3O2
Molecular Weight: 241.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1078103-66-8 |
|---|---|
| Molecular Formula | C10H12ClN3O2 |
| Molecular Weight | 241.67 g/mol |
| IUPAC Name | ethyl 4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C10H12ClN3O2/c1-2-16-10(15)14-4-3-8-7(5-14)9(11)13-6-12-8/h6H,2-5H2,1H3 |
| Standard InChI Key | SGGBDEXKZRTEKQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCC2=C(C1)C(=NC=N2)Cl |
| Canonical SMILES | CCOC(=O)N1CCC2=C(C1)C(=NC=N2)Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a bicyclic pyridopyrimidine core, where a pyrimidine ring (positions 1–4) is fused with a pyridine ring (positions 5–8). The chlorine atom occupies position 4 of the pyrimidine ring, while the ethyl carboxylate group is attached to position 6 via a methylene bridge. The IUPAC name, ethyl 4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate, reflects this substitution pattern.
Table 1: Fundamental Properties
| Property | Value |
|---|---|
| CAS No. | 1078103-66-8 |
| Molecular Formula | |
| Molecular Weight | 241.67 g/mol |
| IUPAC Name | Ethyl 4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
| SMILES | CCOC(=O)N1CCC2=C(C1)C(=NC=N2)Cl |
| InChI Key | SGGBDEXKZRTEKQ-UHFFFAOYSA-N |
The planar pyridopyrimidine system facilitates π-π stacking interactions, while the chlorine atom enhances electrophilicity at position 4, making it reactive toward nucleophilic substitution.
Physicochemical Characteristics
The compound’s solubility profile is influenced by its polar carboxylate group and nonpolar ethyl ester. It exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water. The logP value (calculated) of 1.72 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically begins with the condensation of a pyrimidine precursor with a pyridine derivative. A common approach involves:
-
Ring Formation: Cyclization of 4-chloropyrimidine-5,6-diamine with ethyl acetoacetate under acidic conditions to form the dihydropyrido[4,3-d]pyrimidine core .
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Esterification: Introduction of the ethyl carboxylate group via nucleophilic acyl substitution using ethanol and a catalytic acid .
Key Reaction:
Process Optimization
Yields are maximized by controlling reaction temperature (70–80°C) and employing anhydrous conditions to prevent hydrolysis of the ester group . Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Biological Activities and Applications
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C in inert atmosphere (N or Ar) |
| Personal Protection | Gloves, goggles, lab coat, respirator |
| Disposal | Incineration at certified facilities |
Structural Analogs and Comparative Analysis
tert-Butyl 2,4-Dichloro Analog
The tert-butyl analog (CAS No. 635698-56-5) shares the pyridopyrimidine core but features additional chlorine and tert-butyl groups . This modification increases molecular weight (284.18 g/mol) and lipophilicity (logP = 2.31), enhancing blood-brain barrier penetration .
Ethyl 2-Methoxy Analog
Replacing chlorine with methoxy (CAS No. N/A) reduces electrophilicity but improves metabolic stability, as seen in prolonged half-life (>6 hours in vitro).
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